molecular formula C12H12N2OS B4433169 5-ethyl-N-4-pyridinyl-2-thiophenecarboxamide

5-ethyl-N-4-pyridinyl-2-thiophenecarboxamide

Cat. No. B4433169
M. Wt: 232.30 g/mol
InChI Key: JUOOUWPXPUDIDM-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-pyridinyl)-2-thiophenecarboxamide is a chemical compound with the linear formula C12H12N2OS . It has a molecular weight of 232.31 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-ethyl-N-(4-pyridinyl)-2-thiophenecarboxamide is represented by the linear formula C12H12N2OS . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Scientific Research Applications

Neuroprotective Agents

The compound has been used in the development of neuroprotective agents, particularly for the treatment of Parkinson’s disease . It has been found to inhibit the aggregation of alpha-synuclein, a protein that forms toxic aggregates in the brains of Parkinson’s patients . This compound has shown the ability to prevent neurodegeneration caused by neurotoxins .

Antiviral Activity

Indole derivatives, which share a similar structure with the compound , have been found to possess antiviral activity . While the exact antiviral properties of “5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide” are not specified, it’s plausible that it could exhibit similar properties.

Anti-tubercular Agents

Pyrazine analogues, which share some structural similarities with the compound, have been reported to exhibit anti-tubercular activity . This suggests potential for “5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide” in the development of anti-tubercular agents.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Given the thiophene component in “5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide”, it could potentially be used in similar applications.

Organic Semiconductors

Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors . The thiophene component in “5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide” could potentially contribute to its use in this field.

Fungicidal Activity

While not directly related to “5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide”, pyrimidinamine derivatives have been synthesized and shown excellent fungicidal activity . Given the structural similarities, it’s possible that “5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide” could be explored for similar applications.

properties

IUPAC Name

5-ethyl-N-pyridin-4-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-10-3-4-11(16-10)12(15)14-9-5-7-13-8-6-9/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOOUWPXPUDIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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